molecular formula C17H15N3O2 B2760520 N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 900338-88-7

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2760520
CAS No.: 900338-88-7
M. Wt: 293.326
InChI Key: IQTPBSQLEBZFAG-UHFFFAOYSA-N
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Description

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities and diverse applications. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity. This compound is part of a broader class of oxadiazoles, which have been studied for their anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclodehydration of N,N’-diacylhydrazines. One common method includes the use of microwave-assisted cyclodehydration, which has been shown to be efficient and yield satisfactory results . The reaction conditions often involve the use of bromomethyl or bromoalkyl groups, which are substituted with diisopropyl iminodiacetate, followed by hydrolysis in an aqueous methanol solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable cyclodehydration processes, potentially utilizing microwave-assisted techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, and quorum sensing . These interactions disrupt the growth and pathogenicity of bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide can be compared with other oxadiazole derivatives, such as:

  • 5-phenyl-1,3,4-oxadiazole-2-thiol
  • 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine
  • 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

These compounds share the 1,3,4-oxadiazole core but differ in their substituents, which can significantly influence their biological activities and applications. This compound is unique due to its specific phenethyl and phenyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-phenyl-N-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTPBSQLEBZFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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